7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

Description

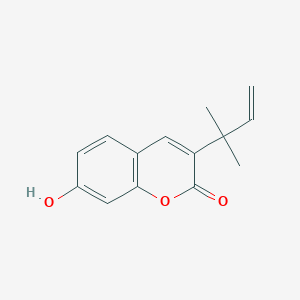

7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7 and a branched alkenyl substituent (2-methylbut-3-en-2-yl) at position 3. This compound has been isolated from the lichen Parmelia sulcata and exhibits notable antimicrobial activity, as demonstrated in studies evaluating its efficacy against bacterial strains . Its structure combines the core chromen-2-one scaffold with a prenyl-like side chain, which may enhance lipophilicity and influence bioactivity.

Properties

CAS No. |

56881-08-4 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |

InChI |

InChI=1S/C14H14O3/c1-4-14(2,3)11-7-9-5-6-10(15)8-12(9)17-13(11)16/h4-8,15H,1H2,2-3H3 |

InChI Key |

MZBAWTYBJIIUQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1=CC2=C(C=C(C=C2)O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Construction of 7-Hydroxycoumarin Core

The classical and most widely used approach to synthesize 7-hydroxycoumarins is the Pechmann condensation reaction . This involves the acid-catalyzed condensation of phenols with β-ketoesters or β-ketoacids to form the coumarin ring system.

- According to recent literature, 7-hydroxycoumarins can be synthesized by condensing resorcinol derivatives with β-ketoesters under acidic conditions, yielding the parent 7-hydroxycoumarin compounds.

- The Pechmann condensation is typically performed under reflux with strong acid catalysts such as sulfuric acid or Lewis acids, resulting in high yields of the hydroxycoumarin core.

Alternative Synthetic Routes and Modifications

- Duff reaction has been used to introduce formyl groups (-CHO) at the 8-position of 7-hydroxycoumarins using hexamethylenetetramine under reflux, which can be a precursor step for further functionalization.

- Acetylation and other protective group strategies have been applied to hydroxyl groups to facilitate selective reactions on the coumarin scaffold.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in the preparation of substituted coumarins.

Experimental Procedures and Reaction Conditions

The following table summarizes representative preparation methods and conditions for the synthesis of this compound or closely related derivatives:

| Method | Reagents & Catalysts | Solvent & Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol, β-ketoester, acid catalyst (H2SO4) | Reflux in acid | 1–3 hours | 70–90 | Formation of 7-hydroxycoumarin core |

| Mitsunobu Reaction | 7-Hydroxycoumarin derivative, 3-methyl-2-buten-1-ol, PPh3, DIAD | THF, 0°C to RT | 12–24 hours | 60–75 | Ether formation at 3-position |

| Pd(OAc)2 Catalyzed Coupling | 7-Iodo coumarin derivative, 2-methylbut-3-en-2-ol, Pd(OAc)2, K2CO3, TBAB | DMF, 100°C under N2 | 12 hours | 65–85 | Modified Heck’s or Jeffery’s method for allylic ether synthesis |

| CuSO4/Neocuproine Catalysis | 7-Hydroxycoumarin derivative, CuSO4·5H2O, neocuproine | EtOH, 60°C | 1 hour | 70–80 | Copper-catalyzed ether formation |

| Duff Reaction (for formylation) | 7-Hydroxycoumarin, hexamethylenetetramine | Reflux, acid hydrolysis | 1.5–2 hours | 60–75 | Introduction of formyl group at 8-position as precursor for further modifications |

In-Depth Research Findings

- The palladium-catalyzed methods provide high regioselectivity and allow for the introduction of bulky substituents such as 2-methylbut-3-en-2-yl groups with good yields and purity.

- Copper-catalyzed etherification is a mild and efficient alternative to palladium catalysis, with shorter reaction times and lower temperatures, suitable for sensitive substrates.

- The Pechmann condensation remains the cornerstone for assembling the coumarin scaffold, offering operational simplicity and scalability.

- Protective group strategies including acetylation of hydroxyl groups improve selectivity in multi-step syntheses and enable subsequent functionalization at desired positions.

- Microwave irradiation has been demonstrated to enhance reaction rates and yields in coumarin synthesis, suggesting potential for process intensification.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- IUPAC Name : 7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

The compound's structure features a chromenone backbone with a hydroxyl group at position 7 and a 2-methylbut-3-en-2-yl side chain at position 3, contributing to its unique biological activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound has demonstrated significant inhibition of cell proliferation in several types of cancer:

- Breast Cancer : Evaluated against MDA-MB-231 and other breast cancer cell lines, it exhibited potent cytotoxicity with IC50 values indicating strong anticancer potential .

- Lung Cancer : The compound has shown effectiveness against A549 human lung carcinoma cells, highlighting its potential as an anticancer agent .

- Leukemia : Studies have indicated that this hydroxycoumarin can inhibit the growth of leukemia cell lines, suggesting its broad-spectrum anticancer properties .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. It has been isolated from lichen species and demonstrated significant activity against various microbial strains:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Fungal Activity : Its antifungal properties have also been documented, providing insights into its potential use in treating fungal infections.

Neuroprotective Effects

Emerging evidence suggests that this hydroxycoumarin may offer neuroprotective benefits:

- Seizure Models : In animal models of epilepsy, derivatives of this compound have shown anticonvulsant properties, indicating potential therapeutic applications in epilepsy management .

- Cognitive Enhancement : Some studies suggest that it may improve cognitive function and protect against neurodegeneration, although further research is needed to confirm these effects.

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Table 1: Anticancer Activity Summary

Table 2: Antimicrobial Activity

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Case Studies

- Cytotoxicity Evaluation : A study published in PLOS One evaluated the cytotoxic effects of various coumarins, including this compound, using MTT assays on human lung cancer cells (A549). Results indicated substantial cell death at specific concentrations, supporting its potential as an anticancer agent .

- Isolation from Natural Sources : Research involving the lichen Parmelia sulcata led to the identification of this compound as a bioactive component with notable antimicrobial activity against selected pathogenic bacteria and fungi .

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chromen-2-one backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes key structural and functional differences between 7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one and related coumarins:

Impact of Substituents on Bioactivity and Physicochemical Properties

Prenyl vs. In contrast, the phenyl group in Compound 16 (7-hydroxy-3-phenyl-2H-chromen-2-one) may favor π-π stacking interactions but reduce solubility .

Methoxy and Hydroxy Modifications :

- The addition of an 8-methoxy group in 7-hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one increases molecular stability but reduces polarity compared to the target compound, which lacks methoxy groups .

Multi-Hydroxylated Derivatives :

Methodological Insights

Q & A

Q. Key Conditions :

- Temperature control (60–80°C) during alkylation to avoid side reactions.

- Strict anhydrous conditions to prevent hydrolysis of intermediates.

- Reaction monitoring via TLC or HPLC-MS to track progress .

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

Answer:

- 1H NMR : Key peaks include:

- 13C NMR : Look for the carbonyl signal at δ 160–165 ppm and olefinic carbons (δ 115–125 ppm) .

- IR Spectroscopy : Stretching vibrations for the lactone carbonyl (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions .

Methodological Tip : Use DEPT-135 to distinguish CH₃ groups and HSQC for proton-carbon correlation .

How can researchers optimize the regioselective introduction of the 2-methylbut-3-en-2-yl group in chromen-2-one derivatives to minimize side products?

Q. Answer :

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., BF₃·Et₂O) to direct the prenyl group to the C-3 position .

- Protecting Groups : Temporarily protect the 7-hydroxy group with acetyl or TBS groups to prevent unwanted O-alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity.

- Monitoring : Use LC-MS to detect early-stage byproducts (e.g., di-alkylated derivatives) .

Advanced Strategy : Computational modeling (DFT) predicts favorable transition states for regioselectivity .

What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies of this compound?

Q. Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolism using:

- Dosage Adjustments : Compensate for rapid clearance by optimizing dosing regimens (e.g., sustained-release formulations).

- Comparative Studies : Test analogs with improved solubility (e.g., glycosylated derivatives) to bridge in vitro-in vivo gaps .

How does the presence of the 7-hydroxy group influence the compound's reactivity in subsequent chemical modifications, and what protecting groups are advisable?

Answer :

The 7-hydroxy group is prone to oxidation and undesired side reactions.

- Protection Strategies :

- Reactivity Impact : The hydroxyl group enhances electrophilicity at C-8, enabling halogenation or nitration for further functionalization .

What are the primary biological activities reported for 7-hydroxy-3-substituted chromen-2-one derivatives, and how do structural variations impact these activities?

Q. Answer :

Methodological Insight : SAR studies should compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

In computational studies, which molecular docking parameters are critical for accurately predicting the interaction of this compound with target enzymes like kinases or cytochrome P450?

Q. Answer :

- Force Fields : Use AMBER or CHARMM for ligand-protein interactions .

- Binding Site Flexibility : Incorporate side-chain rotamer sampling to account for induced-fit binding.

- Scoring Functions : Prioritize MM-GBSA for binding affinity predictions over rigid docking scores.

- Validation : Cross-validate with experimental IC₅₀ or Ki values from enzyme inhibition assays .

What are the common impurities encountered during the synthesis of this compound, and how can they be identified and quantified using HPLC-MS?

Q. Answer :

| Impurity | Origin | MS Fragments (m/z) |

|---|---|---|

| Di-alkylated byproduct | Excess alkylating agent | [M+H]⁺ = 356.2 |

| Hydrolysis product | Moisture during synthesis | [M+H]⁺ = 208.1 |

| Oxidation derivative | Air exposure of 7-hydroxy group | [M+H]⁺ = 280.1 |

Analytical Method : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor at 254 nm .

How do steric and electronic effects of the 2-methylbut-3-en-2-yl substituent affect the compound's stability under various pH conditions?

Q. Answer :

- Steric Effects : The branched structure shields the chromen-2-one core from nucleophilic attack, enhancing stability at pH 7–9 .

- Electronic Effects : The electron-donating methyl groups increase electron density at C-3, accelerating degradation under strongly acidic conditions (pH < 3).

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with UPLC-MS monitoring .

What in silico methods are validated for predicting the ADMET properties of this chromen-2-one derivative, and what are the key physicochemical parameters to consider?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.